(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone
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Description
(6-amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : This compound and its derivatives have been synthesized through various methods, including Povarov cycloaddition reaction/N-furoylation processes and other complex chemical reactions, demonstrating their versatility in organic synthesis (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Biological and Pharmacological Activities
- Anticancer Properties : Some derivatives have shown potential as therapeutic agents with potent anticancer properties, highlighting their significance in medicinal chemistry (Amer, 2001).
- Antimicrobial Activity : Certain derivatives exhibit antimicrobial activity, making them candidates for developing new antibacterial and antifungal agents (Desai, Patel, & Dave, 2016).
- Analgesic Effect : Novel series of derivatives have been identified as selective antagonists with analgesic effects, useful in pain treatment (Tsuno et al., 2017).
Chemical Properties and Applications
- Photochemical Substitution : Studies on the photochemical substitution in compounds with a similar structure have provided insights into their chemical behavior under specific conditions (Castellano, Catteau, & Lablache-Combier, 1975).
- Coordination Chemistry : Research on coordination chemistry involving similar compounds has expanded the understanding of their complexation with metals, which is vital for various applications in inorganic chemistry (Bark & Thummel, 2005).
Properties
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-13-5-6-14-11(9-13)4-2-8-18(14)15(19)12-3-1-7-17-10-12/h1,3,5-7,9-10H,2,4,8,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVCLQWPPSUUGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585905 |
Source
|
Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927996-15-4 |
Source
|
Record name | (6-Amino-3,4-dihydroquinolin-1(2H)-yl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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